

Crenigacestat's effect on tumor microenvironment and angiogenesis

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Compound of Interest

Compound Name: **Crenigacestat**

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An In-depth Technical Guide: **Crenigacestat's Effect on the Tumor Microenvironment and Angiogenesis**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

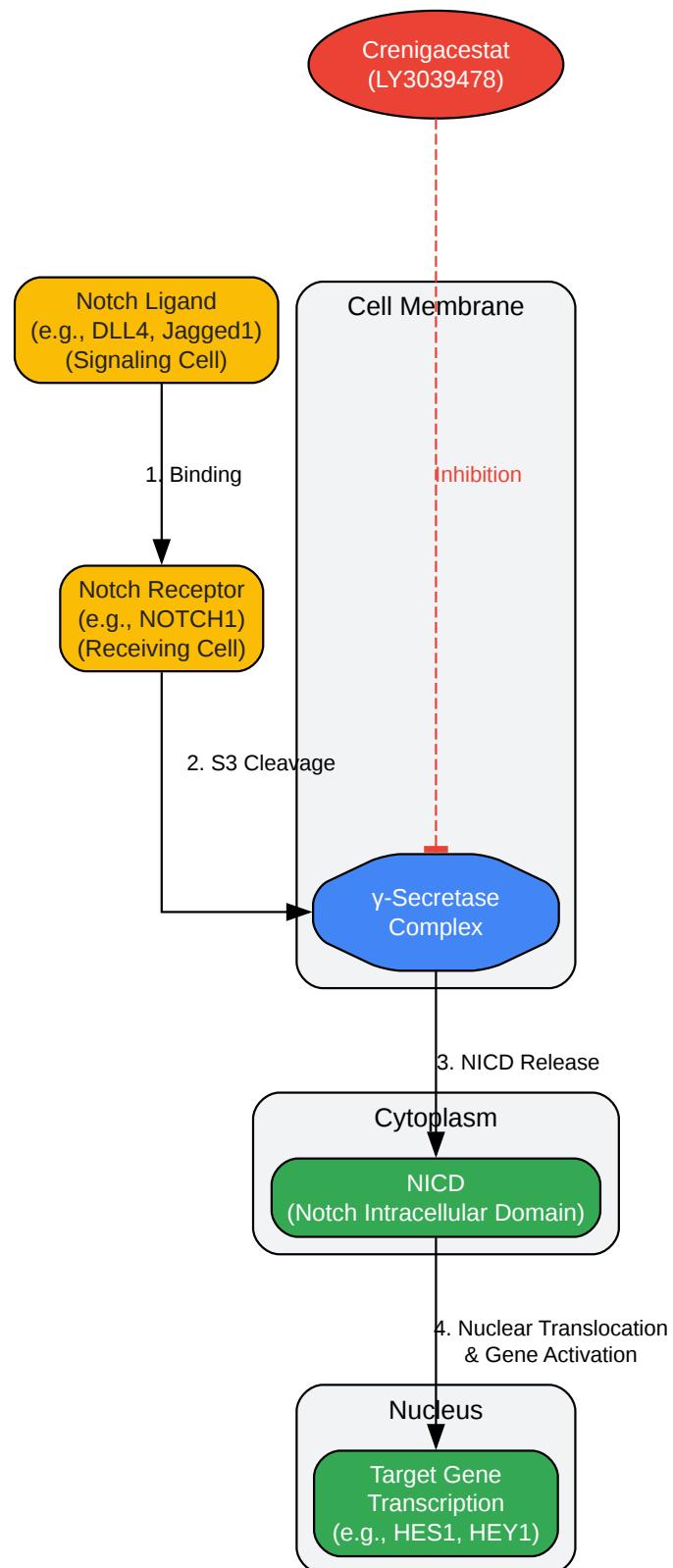
Crenigacestat (LY3039478) is a potent, orally available, small-molecule inhibitor of the γ-secretase enzyme, which plays a critical role in the activation of the Notch signaling pathway.^[1] ^[2] Deregulated Notch signaling is implicated in the pathology of numerous malignancies, contributing to tumor cell proliferation, survival, and the inhibition of apoptosis.^[1]^[3] Beyond its direct effects on tumor cells, emerging evidence highlights **Crenigacestat**'s significant impact on the tumor microenvironment (TME) and its associated angiogenesis. This document provides a comprehensive technical overview of **Crenigacestat**'s mechanism of action and its modulatory effects on the TME and tumor-associated neovascularization, supported by preclinical and clinical data.

Core Mechanism of Action: Notch Signaling Inhibition

The Notch signaling pathway is a highly conserved intercellular communication system essential for cell development and differentiation.^[1] In mammals, the pathway consists of four Notch receptors (NOTCH1-4) and five ligands (Jagged-1, -2, Dll-1, -3, -4).^[1] Ligand binding

initiates a two-step proteolytic cleavage of the Notch receptor. The final cleavage is mediated by the γ -secretase complex, which releases the Notch Intracellular Domain (NICD).^[2] The NICD then translocates to the nucleus, where it forms a transcriptional complex to activate downstream target genes, such as those in the HES and HEY families.^{[4][5]}

Crenigacestat functions by binding to the γ -secretase complex, thereby inhibiting its proteolytic activity.^[3] This blockade prevents the release of the NICD, leading to a downstream decrease in Notch signaling and its biological effects.^{[1][3]} Studies in various cancer cell lines have shown that **Crenigacestat** specifically reduces the levels of activated NOTCH1 (NICD1) and its primary target gene, HES1, confirming its on-target activity.^{[6][7]}



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Diagram 1. Crenigacestat's mechanism of action on the Notch signaling pathway.

Modulation of the Tumor Microenvironment (TME)

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix (ECM) that promotes tumor progression.^{[6][8]} **Crenigacestat** has been shown to remodel the TME, primarily by affecting cancer-associated fibroblasts (CAFs) and reducing the desmoplastic reaction characteristic of tumors like intrahepatic cholangiocarcinoma (iCCA).^{[8][9]}

Crosstalk with the TGF- β Pathway and Impact on CAFs

In the TME, liver fibroblasts are activated by transforming growth factor (TGF)- β 1, transforming into CAFs that express high levels of α -smooth muscle actin (α -SMA).^{[8][9]} These CAFs are major producers of ECM components, creating a dense, fibrotic stroma that supports tumor growth and chemoresistance.^[8]

Preclinical studies have revealed a robust connection between the Notch and TGF- β 1 pathways.^[9] **Crenigacestat** treatment in a patient-derived xenograft (PDX) model of iCCA significantly reduced peritumoral liver fibrosis.^[8] This effect was linked to a significant downregulation of TGF- β 1 mRNA and protein levels.^{[8][9]} By inhibiting the Notch pathway, **Crenigacestat** disrupts this crosstalk, leading to the deactivation of CAFs (reduced α -SMA expression) and a subsequent decrease in the production of ECM components like fibronectin and collagen.^{[8][9]}

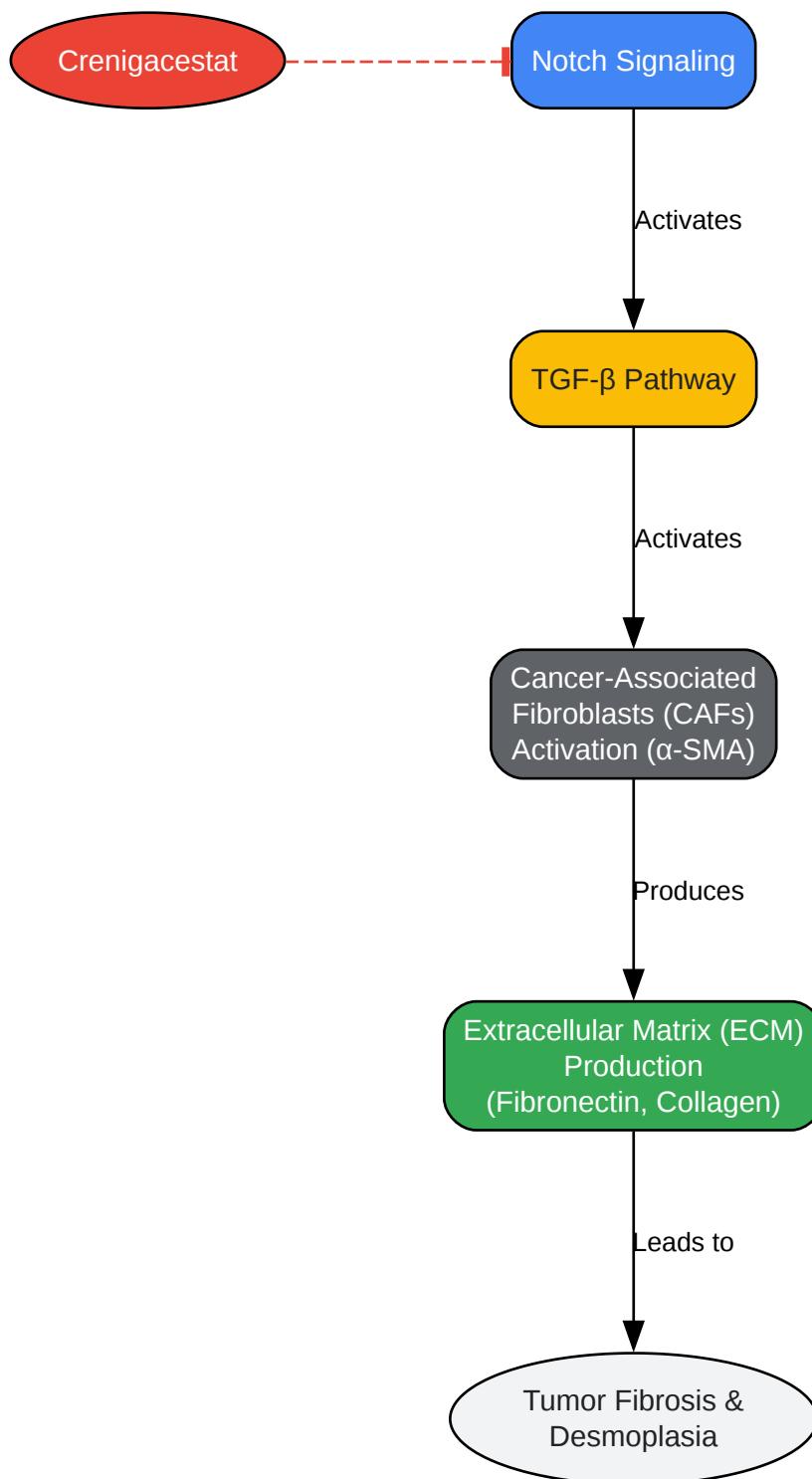
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Diagram 2. Crenigacestat's impact on the TME via Notch/TGF-β crosstalk.

Quantitative Data on TME Modulation

The following table summarizes the quantitative effects of **Crenigacestat** on key markers of TME fibrosis and CAF activation observed in preclinical iCCA models.

Parameter	Model System	Treatment	Outcome	Significance	Reference
Peritumoral Liver Fibrosis	iCCA PDX Model	Crenigacestat	Significant reduction in fibrosis	p < 0.001	[8]
TGF-β1 mRNA Expression	iCCA PDX Model	Crenigacestat	Significant downregulation	p < 0.05	[8]
TGF-β & p-Smad-2 Protein	iCCA PDX Model	Crenigacestat	Significant reduction	p < 0.001	[8]
α-SMA Expression	iCCA PDX Model	Crenigacestat	Remarkable reduction in CAF activation	-	[9]
NICD1 & HES1 Levels	Human iCCA CAFs	Crenigacestat	Significant, dose-dependent inhibition	p < 0.001	[8][9]
ECM Component Production	Human iCCA CAFs	Crenigacestat	Reduced Fibronectin, Collagen 1A1/1A2	p < 0.05	[8]

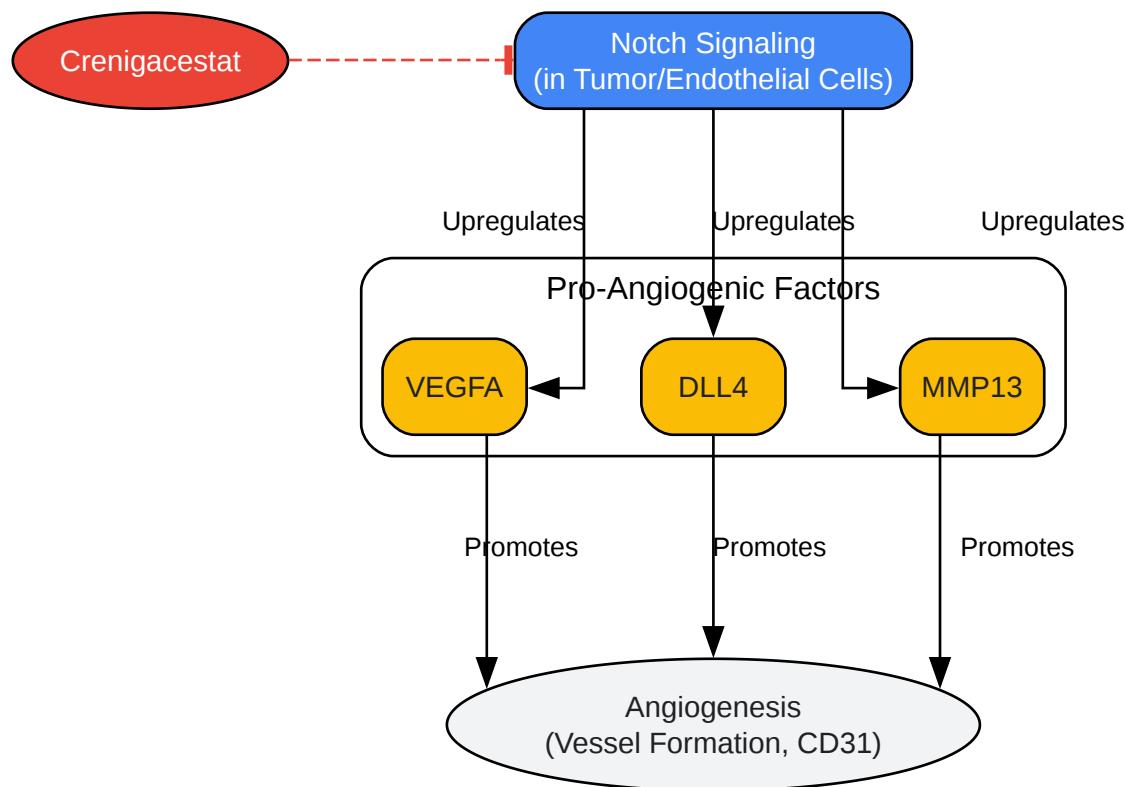
Inhibition of Tumor Angiogenesis

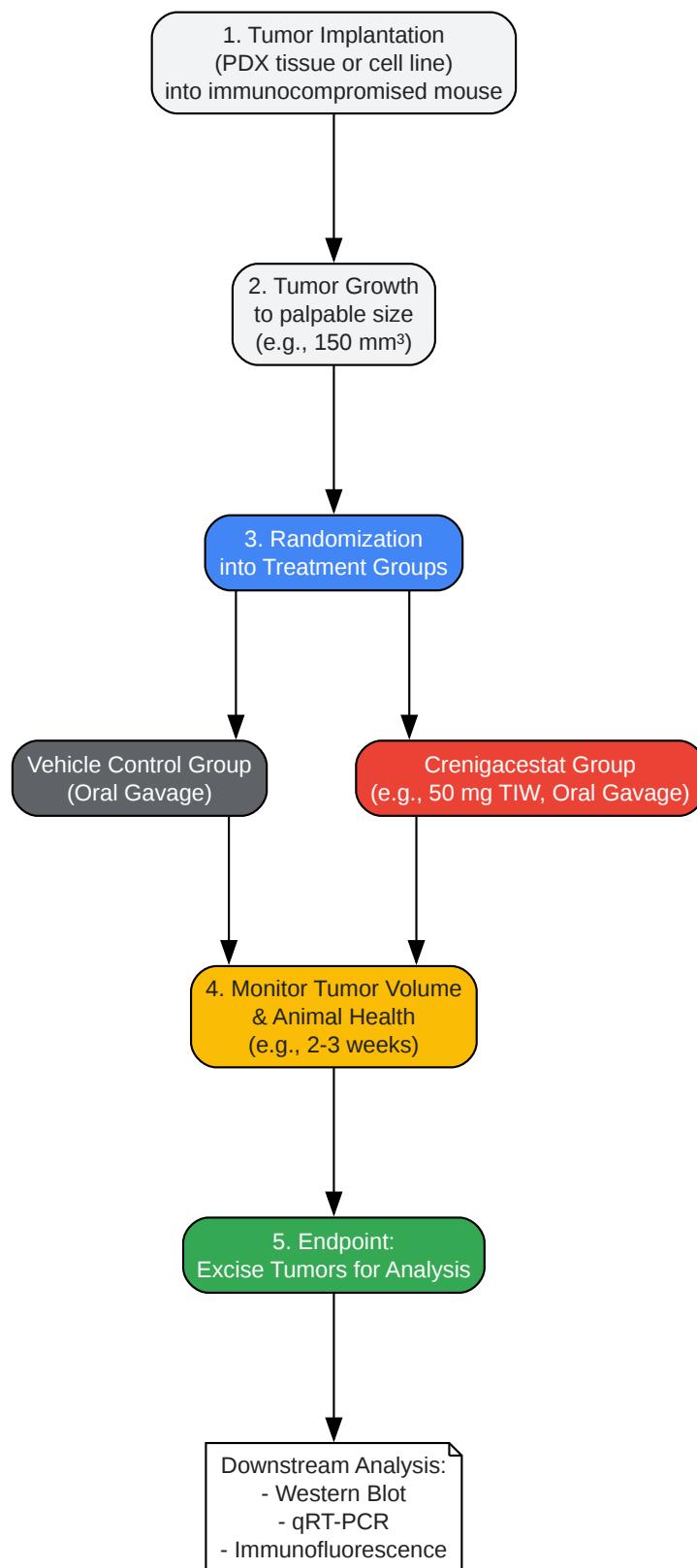
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. [6] The Notch pathway, particularly through the ligand Delta-like 4 (DLL4), is a key regulator of vascular development. **Crenigacestat** has demonstrated potent anti-angiogenic effects by disrupting the VEGFA/DLL4/MMP13 axis.[4][6]

In preclinical iCCA models, **Crenigacestat** treatment led to a significant downregulation of several key pro-angiogenic factors:

- Vascular Endothelial Growth Factor A (VEGFA): A primary driver of angiogenesis.
- Delta-like Ligand 4 (DLL4): A Notch ligand crucial for vascular patterning.
- CD31 (PECAM-1): An endothelial cell marker used to quantify microvessel density.
- Matrix Metalloproteinase 13 (MMP13): An enzyme involved in ECM remodeling that facilitates vessel sprouting.[\[6\]](#)[\[7\]](#)

In an in vitro angiogenesis model, **Crenigacestat** inhibited the formation of vessel-like tubes, an effect that could be rescued by the addition of exogenous MMP13, confirming its role as a critical downstream effector of the Notch pathway in this context.[\[4\]](#)[\[6\]](#)



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